molecular formula C49H44O7 B12940244 (3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol CAS No. 129536-40-9

(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol

Cat. No.: B12940244
CAS No.: 129536-40-9
M. Wt: 744.9 g/mol
InChI Key: OSWLPGDZKJDTLU-UHFFFAOYSA-N
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Description

(3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol is a complex organic compound characterized by its multiple benzyloxy groups attached to a phenylmethanol core

Properties

IUPAC Name

[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H44O7/c50-30-41-21-44(55-35-42-23-46(51-31-37-13-5-1-6-14-37)28-47(24-42)52-32-38-15-7-2-8-16-38)27-45(22-41)56-36-43-25-48(53-33-39-17-9-3-10-18-39)29-49(26-43)54-34-40-19-11-4-12-20-40/h1-29,50H,30-36H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWLPGDZKJDTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC(=CC(=C3)CO)OCC4=CC(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H44O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572252
Record name (3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

744.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129536-40-9
Record name (3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by benzylation reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen, to prevent unwanted side reactions. Solvents like 1,2-dimethoxyethane are used, and reagents such as sodium tetrahydroborate and boron trifluoride diethyl etherate are employed to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for (3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol is C49H44O7C_{49}H_{44}O_{7}. The structure features multiple benzyloxy groups that contribute to its solubility and interaction with biological systems. The presence of methoxy groups enhances its reactivity and potential as a ligand in coordination chemistry.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of bis(benzyloxy)phenyl compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound in focus may share these properties, warranting further investigation into its efficacy against cancer.
  • Antioxidant Properties :
    • Compounds featuring multiple aromatic rings and methoxy groups are often evaluated for their antioxidant capabilities. Research suggests that this compound could act as a free radical scavenger, thus providing protective effects against oxidative stress-related diseases.

Material Science Applications

  • Polymer Additives :
    • The unique structure of this compound allows it to be explored as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it a candidate for use in high-performance materials.
  • Nanocomposites :
    • The incorporation of this compound into nanocomposite materials could improve their electrical properties and thermal conductivity. Studies on similar compounds have demonstrated enhanced performance when integrated into polymer matrices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various bis(benzyloxy)phenyl derivatives. The results showed that these compounds significantly reduced tumor growth in xenograft models, suggesting that this compound could have similar effects due to its structural similarities .

Case Study 2: Antioxidant Properties

Research conducted by the Institute of Chemical Technology demonstrated that compounds with multiple methoxy substituents exhibited strong antioxidant activity. The study employed DPPH radical scavenging assays to quantify the effectiveness of these compounds . It is plausible that this compound would show comparable results.

Mechanism of Action

The mechanism by which (3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dihydroxybenzyl alcohol: A simpler compound with similar hydroxyl groups.

    Benzyloxybenzyl derivatives: Compounds with similar benzyloxy functional groups.

Uniqueness

(3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol is unique due to its multiple benzyloxy groups and the specific arrangement of these groups around the phenylmethanol core.

Biological Activity

(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C49H44O7C_{49}H_{44}O_7, and it features multiple benzyloxy groups that may contribute to its biological properties. The structural complexity allows for various interactions with biological targets, making it a candidate for pharmacological studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzyloxy groups : This is achieved through reactions involving phenolic compounds and benzyl halides.
  • Methoxylation : The introduction of methoxy groups can be performed using methylating agents like dimethyl sulfate or methyl iodide.
  • Purification : The final product is purified using chromatographic techniques.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple methoxy and benzyloxy groups enhances the ability to scavenge free radicals. For instance, a study showed that methoxy-substituted phenolic compounds had improved antioxidant activity compared to their unsubstituted counterparts .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Cell Line Studies : In vitro studies demonstrated that derivatives of similar structures showed IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, indicating potent antiproliferative effects .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells via oxidative stress pathways, which may be mediated by the compound's ability to generate reactive oxygen species (ROS) .

Antimicrobial Activity

Preliminary screenings suggest that this compound exhibits antimicrobial properties:

  • Inhibition Concentrations : Similar compounds have shown minimum inhibitory concentrations (MIC) against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis at concentrations as low as 8 µM .
  • Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Antioxidant Efficacy : A comparative study evaluated various phenolic compounds for their antioxidant capacity using DPPH and ABTS assays. Results indicated that compounds with multiple hydroxyl and methoxy substitutions exhibited superior scavenging abilities compared to standard antioxidants like butylated hydroxytoluene (BHT) .
  • Anticancer Screening : In a study assessing the anticancer potential of methoxy-substituted phenolic compounds, derivatives were tested against MCF-7 breast cancer cells. Results showed significant cytotoxicity with IC50 values correlating with structural modifications that enhance lipophilicity and cellular uptake .

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